molecular formula C9H13NO3 B12821350 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B12821350
M. Wt: 183.20 g/mol
InChI Key: GJUIXUWDYQJYRP-UHFFFAOYSA-N
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Description

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (: 1171310-39-6) is a high-purity bicyclic compound offered with a specification of 98% . This reagent serves as a versatile and important synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing molecules with complex three-dimensional architectures. Its molecular formula is C9H13NO3, with a molecular weight of 183.20 g/mol . The compound features a rigid azabicyclo[3.3.1]nonane scaffold, a framework recognized for its presence in pharmacologically active molecules. This structure is substituted with a ketone (oxo) group and a carboxylic acid at the 7-position . The carboxylic acid functional group provides a key handle for further synthetic elaboration, allowing researchers to create amide bonds or ester derivatives for structure-activity relationship (SAR) studies. The ketone group offers another site for chemical modification, such as reduction or nucleophilic addition, making this building block highly valuable for generating diverse compound libraries. Researchers utilize this compound primarily in pharmaceutical research and development. Derivatives based on the azabicyclo[3.3.1]nonane core are frequently explored for their potential bioactivity, including applications in neuropharmacology and as antimicrobial agents . The scaffold's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Proper storage conditions for this product are 2-8°C to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6/h5-7,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUIXUWDYQJYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CNCC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Based Cyclization Route

One of the most documented synthetic routes involves a Michael reaction between methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates and α,β-unsaturated carbonyl compounds. This reaction forms substituted methyl (or ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, which can be further processed to the target acid.

  • Key Steps:

    • Michael addition to form the bicyclic core.
    • Subsequent oxidation or deprotection steps to introduce the ketone and carboxylic acid functionalities.
    • Hydrolysis or ester cleavage to yield the free carboxylic acid.
  • Reaction Conditions:

    • Use of mild bases or catalysts to promote Michael addition.
    • Controlled temperature to avoid side reactions.
    • Purification by chromatography to isolate desired isomers.

This method is favored for its modularity and ability to introduce substituents at multiple positions on the bicyclic scaffold.

Cyclization from Amino Acid Derivatives

Another approach starts from suitably protected amino acid derivatives, which undergo:

  • Protection: Introduction of protecting groups on amino and carboxyl groups to prevent side reactions.
  • Cyclization: Intramolecular cyclization under acidic or catalytic conditions to form the bicyclic ring system.
  • Esterification or Hydrolysis: Conversion of carboxylic acid groups to esters or vice versa, depending on the desired final product.

This multi-step synthesis often employs catalysts and solvents optimized for yield and selectivity. Industrial adaptations use continuous flow reactors for scalability and reproducibility.

Hydrogenation and Catalytic Reduction

Hydrogenation of protected bicyclic intermediates over palladium hydroxide catalysts in methanol or isopropanol is a common step to remove protecting groups or reduce intermediates to the desired bicyclic amine or ketone.

  • Typical Conditions:
    • Pd(OH)₂ on carbon catalyst.
    • Hydrogen pressure around 50 psi.
    • Temperature range 25–50 °C.
    • Reaction times up to 48 hours for complete conversion.

This method is crucial for obtaining the bicyclic amine intermediate, which can be further oxidized or functionalized to the target acid.

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Yield (%) Notes
Michael Addition Cyclization Methyl 1-benzyl-4-oxopiperidine-3-carboxylate + α,β-unsaturated carbonyl, base catalyst, RT 60–75 Produces substituted bicyclic esters
Protection of Amino Acid Boc or Cbz protecting groups, standard peptide chemistry >90 Prevents side reactions
Cyclization Acidic conditions, heat (60 °C), pH < 2 65–70 Forms bicyclic ring, decarboxylation step
Hydrogenation Pd(OH)₂/C, H₂ (50 psi), MeOH or iPrOH, 25–50 °C, 24–48 h 80–93 Removes protecting groups, reduces intermediates
Ester Hydrolysis Aqueous base or acid hydrolysis 85–90 Converts esters to carboxylic acid

Analytical and Characterization Techniques

Research Findings and Optimization Insights

  • The Michael addition route offers flexibility in substituent introduction but requires careful control of reaction pH and temperature to avoid polymerization or side reactions.
  • Protection and deprotection steps add complexity but are essential for selectivity in multi-step syntheses.
  • Hydrogenation conditions must be optimized to prevent over-reduction or catalyst poisoning.
  • Continuous flow reactors in industrial settings improve reproducibility and scalability, reducing reaction times and improving yields.
  • The bicyclic scaffold’s rigidity demands precise stereochemical control, often achieved through chiral auxiliaries or catalysts in advanced syntheses.

Summary Table of Preparation Routes

Method Starting Materials Key Reactions Advantages Limitations
Michael Addition Cyclization Methyl/ethyl 1-benzyl-4-oxopiperidine-3-carboxylate + α,β-unsaturated carbonyl Michael addition, oxidation, hydrolysis Modular, versatile Multi-step, requires purification
Amino Acid Derivative Cyclization Protected amino acid derivatives Protection, cyclization, esterification High selectivity, scalable Requires protection/deprotection steps
Catalytic Hydrogenation Protected bicyclic intermediates Pd(OH)₂ catalyzed hydrogenation Efficient deprotection/reduction Long reaction times, catalyst sensitivity

Chemical Reactions Analysis

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ABNO and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's bicyclic structure is prevalent in numerous biologically active natural products, making it a promising candidate for drug development. Research has shown that derivatives of 9-Oxo-3-azabicyclo[3.3.1]nonane can act as mixed neurotransmitter reuptake inhibitors, which are beneficial in treating conditions such as depression, anxiety, and other mood disorders . The ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine positions this compound as a potential therapeutic agent in neuropharmacology.

Case Study:
A study demonstrated that specific derivatives of 9-Oxo-3-azabicyclo[3.3.1]nonane exhibited significant inhibitory effects on neurotransmitter reuptake in vitro, suggesting their utility in developing antidepressant medications .

Materials Science

The rigid framework of 9-Oxo-3-azabicyclo[3.3.1]nonane allows for its use in the synthesis of new materials with tailored properties. This includes applications in polymer chemistry where the compound can serve as a building block for creating advanced materials with specific mechanical or thermal characteristics.

Example:
Research into the incorporation of this bicyclic structure into polymer matrices has shown enhanced stability and performance under various conditions, indicating its potential for industrial applications.

Catalysis

Derivatives of 9-Oxo-3-azabicyclo[3.3.1]nonane are utilized in asymmetric catalysis, particularly in reactions involving the oxidation of alcohols to carbonyl compounds. The compound's ability to facilitate these reactions makes it an important tool in organic synthesis.

Mechanism Insight:
The catalytic activity is often attributed to its interaction with transition metals, which enhances the selectivity and efficiency of the oxidation process.

Mechanism of Action

The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Functional Groups

Boc-Protected Derivatives
  • 9-[(tert-Butoxy)carbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1233323-61-9): Structure: Replaces the 3-aza group with 3-oxa (oxygen) and introduces a Boc (tert-butoxycarbonyl) protecting group at position 8. Molecular Formula: C₁₃H₂₁NO₅; MW: 271.31 g/mol. Impact: The Boc group enhances solubility in organic solvents and stabilizes the nitrogen against undesired reactions. The 3-oxa substitution alters hydrogen-bonding capacity compared to the parent compound .
  • tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3): Structure: Boc group at position 3 instead of 9; ketone retained at position 9. Molecular Formula: C₁₃H₂₁NO₃; MW: 239.32 g/mol.
Benzyl and Ester Derivatives
  • 9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (CAS 1215183-25-7): Structure: Benzyl group at position 9, ethyl ester at position 3. Molecular Formula: Not explicitly stated; MW: 301.39 g/mol. Impact: The ester group increases lipophilicity, while the benzyl substituent may enhance π-π stacking interactions. Hydrolysis of the ester to the free carboxylic acid is a key reactivity difference .
  • 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (CAS 1823562-03-3): Structure: Benzyl at position 9, 3-oxa substitution, and hydrochloride salt. Molecular Formula: C₁₅H₂₀ClNO₃; MW: 297.78 g/mol. Impact: The hydrochloride salt improves aqueous solubility, critical for biological assays. The benzyl group may sterically hinder interactions at position 9 .
Fluoro and Difluoro Analogues
  • 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride: Structure: Difluoro substitution at position 9. Molecular Formula: C₉H₁₄ClF₂NO₂; MW: 241.67 g/mol. Impact: Fluorine atoms increase metabolic stability and electronegativity, altering acidity and binding properties compared to the 9-oxo group .

Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key NMR Signals (δ, CDCl₃) Melting Point (°C)
3-Endo-bicyclo[3.3.1]nonane-3-carboxylic acid 168.19 11.78 (COOH), 2.48 (3-H) 126
9-Benzyl-7-oxo-9-aza-bicyclo[...]ethyl ester 301.39 Not provided Not available
9-Boc-3-oxa-9-azabicyclo[...]carboxylic acid 271.31 Not provided Not available

Note: Data for the target compound (9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid) are unavailable in the evidence, necessitating extrapolation from analogues.

Biological Activity

9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS Number: 956910-17-1) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is C16H17NO4, with a molecular weight of 287.32 g/mol. The compound features a bicyclic structure, which is significant for its interaction with biological systems.

Biological Activity Overview

Research indicates that 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : There is emerging evidence of its potential as an anticancer agent, particularly in inhibiting the growth of various cancer cell lines.
  • Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The exact mechanisms by which 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : There is evidence suggesting that it can induce apoptosis in cancer cells through various pathways.
  • Modulation of Cellular Signaling Pathways : The compound may affect signaling pathways that regulate cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacterial strains
AnticancerInhibitory effects on cancer cell lines
NeuroprotectivePotential protective effects on neuronal cells

Case Study: Anticancer Activity

A study published in 2023 explored the anticancer properties of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid on various human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed significant growth inhibition with IC50 values ranging from 10 to 20 µM, indicating a promising therapeutic potential for this compound in oncology .

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid significantly reduced markers of oxidative stress and apoptosis in neuronal cells, suggesting its potential utility in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, and how can intermediates like tert-butyl esters or benzyl-protected derivatives improve yield?

Methodological Answer:

  • Step 1 : Start with bicyclic precursors (e.g., 3,9-diazabicyclo[3.3.1]nonane derivatives) and introduce the 7-oxo group via oxidation (e.g., Jones oxidation or Swern conditions) .
  • Step 2 : Use tert-butyl esters (e.g., 1,1-dimethylethyl ester) to protect the carboxylic acid during synthesis, reducing side reactions. Deprotection with TFA/CH₂Cl₂ yields the free acid .
  • Step 3 : For benzyl-protected intermediates (e.g., 9-(phenylmethyl)- derivatives), catalytic hydrogenation (H₂/Pd-C) ensures selective deprotection .

Q. How can researchers validate the structural integrity of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on bicyclic protons (δ 3.5–4.5 ppm) and carbonyl signals (δ 170–180 ppm). Compare with analogs like 9-benzyl-9-azabicyclo derivatives .
  • X-ray Crystallography : Resolve stereochemistry by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+, m/z calculated for C₉H₁₁NO₃: 197.18) .

Q. What safety protocols are critical when handling bicyclic carboxylic acids with reactive substituents?

Methodological Answer:

  • PPE : Use nitrile gloves, face shields, and fume hoods to avoid inhalation/contact .
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with saline for 15+ minutes .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., penicillin-binding proteins). Validate with free-energy perturbation (FEP) studies .

Q. How do stereochemical variations (e.g., R/S configurations) impact the compound’s biological activity, and how can they be experimentally resolved?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Biological Assays : Test enantiomers against bacterial targets (e.g., MIC assays) to correlate configuration with potency .

Q. How should researchers address contradictions in reported bioactivity data for bicyclic carboxylic acid derivatives?

Methodological Answer:

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Purity Validation : Use LC-MS to confirm >95% purity and rule out degradation products .
  • Meta-Analysis : Compare data across analogs (e.g., 7-oxo vs. 8-oxo derivatives) to identify structure-activity trends .

Q. What strategies enhance the solubility and bioavailability of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid for in vivo studies?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts (e.g., 9-benzyl-9-azabicyclo derivatives) to improve water solubility .
  • Prodrug Design : Convert the carboxylic acid to methyl esters or amides for passive diffusion, followed by enzymatic hydrolysis in vivo .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .

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